molecular formula C9H18O2 B153104 Ethyl heptanoate CAS No. 106-30-9

Ethyl heptanoate

Cat. No. B153104
CAS RN: 106-30-9
M. Wt: 158.24 g/mol
InChI Key: TVQGDYNRXLTQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl heptanoate is a compound that can be synthesized through various catalytic processes. It is formed from heptanoic acid and ethyl alcohol, and its production has been the subject of several studies aiming to optimize the synthesis conditions and catalysts used. The compound has been synthesized using different catalysts, including H4SiW12O40/SiO2, tungstozincic heteropoly acid complexes, and nanometer H3PW12O40/SiO2, with varying yields and reaction conditions . Microwave irradiation has also been employed as a method to accelerate the synthesis process .

Synthesis Analysis

The synthesis of ethyl heptanoate has been explored using various catalysts. Heteropoly acids on silica support, such as H4SiW12O40/SiO2 and nanometer H3PW12O40/SiO2, have been identified as ideal catalysts, with the latter achieving a high yield of about 96.8% under optimal conditions . Tungstozincic heteropoly acid complexes have also been used, with K8[NiZnW11O39(H2O)] showing the best activity among the tested catalysts . Additionally, microwave irradiation has been found to significantly speed up the reaction, making it 30 times faster than conventional heating methods .

Molecular Structure Analysis

While the molecular structure of ethyl heptanoate itself is not directly discussed in the provided papers, the studies do involve the synthesis and polymerization of related compounds. For instance, the copolymerization of hepta-1,6-diene with ethylene using a cobalt-bis(imino)pyridine complex results in a polymer containing trans-1,2-five-membered rings . The synthesis of ethyl α-heptadecafluoro-undecanoyloxyacrylate involves a three-step process starting from ethyl bromopyruvate and heptadecafluoro-undecanoic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl heptanoate are esterification reactions between heptanoic acid and ethyl alcohol. These reactions are catalyzed by various catalysts, including heteropoly acids and p-toluenesulfonic acid under microwave irradiation . The reaction conditions, such as molar ratios, catalyst amounts, and reaction times, have been optimized to achieve high yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl heptanoate are not explicitly detailed in the provided papers. However, the studies focus on the synthesis process and the optimization of reaction conditions to improve the yield and efficiency of production. The use of different catalysts and techniques like microwave irradiation suggests that the properties of ethyl heptanoate can be influenced by the synthesis method employed .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Microwave Irradiation Synthesis: Ethyl heptanoate can be synthesized efficiently using microwave irradiation, significantly speeding up the process compared to conventional heating methods (Dong Jin-long, 2010).
  • Catalysis Research: Various studies have explored the use of different catalysts in the synthesis of ethyl heptanoate, including complex heteropoly acids and nanometer heteropoly acids, showing effectiveness in optimizing the reaction conditions and yields (C. Bian, 2009); (Zhang Fu-juan, 2008).

Biotechnology and Polymers

  • Pseudomonas oleovorans Growth: Research on Pseudomonas oleovorans demonstrated its growth behavior and polymer incorporation when using ethyl heptanoate as a substrate, contributing to polyhydroxyalkanoate production (C. Scholz et al., 1994).
  • In Situ Forming Systems: Ethyl heptanoate influences the in vitro degradation behavior of in situ forming systems based on poly(lactide-co-glycolide), affecting their formation, morphology, and degradation rates (A. Mashak et al., 2011).

Sensory Research and Odor Detection

  • Olfactory Detectability: Studies have investigated the olfactory detectability of ethyl heptanoate, both when presented singly and in mixtures, providing insights into human sensory perception (J. Cometto-muñiz et al., 2005).

Fuel and Energy Applications

  • Autoignition in Engines: Ethyl heptanoate has been studied in the context of autoignition in engines, particularly focusing on its behavior as a biodiesel surrogate and its reactivity in low-temperature regions (Yu Zhang & A. Boehman, 2010).

Thermophysical Properties

  • Speed of Sound and Thermal Diffusivity: Measuring the speed of sound and thermal diffusivity in ethyl heptanoate helps in understanding its thermophysical properties, which are relevant to its use in biodiesel production (M. He et al., 2017).

Safety And Hazards

Ethyl heptanoate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQGDYNRXLTQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040112
Record name Ethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid with a wine, brandy-like odour
Record name Heptanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

188.00 to 189.00 °C. @ 760.00 mm Hg
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.29 mg/mL, Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 3ml 70% ethanol (in ethanol)
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.867-0.872
Record name Ethyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/317/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl heptanoate

CAS RN

106-30-9
Record name Ethyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl oenanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL HEPTANOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl enantate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL OENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45R404Y5X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-66.1 °C
Record name Oenanthic ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl heptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl heptanoate
Reactant of Route 3
Reactant of Route 3
Ethyl heptanoate
Reactant of Route 4
Reactant of Route 4
Ethyl heptanoate
Reactant of Route 5
Reactant of Route 5
Ethyl heptanoate
Reactant of Route 6
Reactant of Route 6
Ethyl heptanoate

Citations

For This Compound
3,220
Citations
X Liu, T Lai, X Guo, M He, W Dong… - Journal of Chemical & …, 2017 - ACS Publications
… ethyl heptanoate are larger than those of ethyl octanoate and the difference between the densities of ethyl heptanoate … of ethyl heptanoate and ethyl octanoate: △, ethyl heptanoate (this …
Number of citations: 26 pubs.acs.org
X Liu, C Su, X Qi, M He - The Journal of Chemical Thermodynamics, 2016 - Elsevier
… molar heat capacities of ethyl heptanoate and ethyl cinnamate … The isobaric molar heat capacities of ethyl heptanoate and … heat capacities of ethyl heptanoate and ethyl cinnamate with …
Number of citations: 15 www.sciencedirect.com
G Zhao, Z Yuan, X Liu, P Wang, J Yin, S Ma - Journal of Molecular Liquids, 2020 - Elsevier
… with ethyl hexanoate and ethyl heptanoate by the surface light … n-hexadecane and ethyl heptanoate in a wide temperature … with ethyl hexanoate and ethyl heptanoate, and the results …
Number of citations: 7 www.sciencedirect.com
H Kamali, E Khodaverdi, F Hadizadeh… - Journal of Drug Delivery …, 2018 - Elsevier
… Variables such as percent of copolymer by weight, copolymer composition (PLGA 756s: PLGA 504H), and percent ethyl heptanoate by weight as an additive in formulation were …
Number of citations: 29 www.sciencedirect.com
Ç Demirel, S Çehreli - Fluid Phase Equilibria, 2013 - Elsevier
Liquid–liquid equilibrium (LLE) data for the ternary systems of (water + formic acid + ethyl heptanoate) and (water + acetic acid + ethyl heptanoate) were investigated at 288.15, 298.15, …
Number of citations: 29 www.sciencedirect.com
M He, X Zheng, Y Zhang, Y Chen - Fluid Phase Equilibria, 2017 - Elsevier
… This paper measured the speed of sound and the thermal diffusivity in liquid ethyl heptanoate from 293.15 K to 483.15 K and up to 10 MPa using light scattering method. The relative …
Number of citations: 7 www.sciencedirect.com
M Sidharthan, SM Jung, HB Rai, JH Lee… - WSEAS Transactions …, 2006 - researchgate.net
… of ethyl heptanoate. … ethyl heptanoate and ZPT was evaluated in laboratory bioassays. Finally, test panel studies were conducted with newly formulated hybrid CDP-ethyl heptanoate …
Number of citations: 2 www.researchgate.net
L Hernandez-Ochoa, G Vilarem, Z Mouloungui… - Chemistry of Natural …, 2012 - Springer
… ethyl heptanoate as co-solvent can increase the extraction of new essential oil compounds. This method of essential oil extraction with ethyl heptanoate … 10 mL of ethyl heptanoate. The …
Number of citations: 6 link.springer.com
X Ding, C Wu, J Huang, R Zhou - LWT-Food Science and Technology, 2016 - Elsevier
… , isoamyl hexanoate, ethyl heptanoate, ethyl octanoate and ethyl pentadecanoate) had high concentrations in the PM, while four kinds of esters (ethyl heptanoate, ethyl octanoate, ethyl …
Number of citations: 66 www.sciencedirect.com
S Abrishamkar, M Torkashvand… - Journal of Research …, 2012 - search.proquest.com
… [1;4]In this study we decided to use bupivacaine attached to N-Methyl-2Pyrolidone-Ethyl heptanoate (PLGA) that may cause duration of analgesic effect of drug be increased up to one …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.